2-bromo-4-methylphenyl 3-methyl-4-nitrobenzoate
Overview
Description
2-bromo-4-methylphenyl 3-methyl-4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a benzene ring, making it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methylphenyl 3-methyl-4-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Esterification: The formation of the ester linkage by reacting the brominated nitrobenzene with 3-methyl-4-nitrobenzoic acid in the presence of a dehydrating agent like thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-methylphenyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-bromo-4-methylphenyl 3-methyl-4-aminobenzoate.
Oxidation: 2-bromo-4-methylphenyl 3-methyl-4-carboxybenzoate.
Scientific Research Applications
2-bromo-4-methylphenyl 3-methyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-4-methylphenyl 3-methyl-4-nitrobenzoate depends on the specific application and the target molecule
Electrophilic Aromatic Substitution: The bromine and nitro groups can participate in electrophilic reactions, facilitating the formation of new chemical bonds.
Hydrogen Bonding: The nitro group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-methylphenyl 2-nitrobenzoate
- 2-bromo-4-methylphenyl 3-nitrobenzoate
Uniqueness
2-bromo-4-methylphenyl 3-methyl-4-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromine and nitro groups on the aromatic ring allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
(2-bromo-4-methylphenyl) 3-methyl-4-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c1-9-3-6-14(12(16)7-9)21-15(18)11-4-5-13(17(19)20)10(2)8-11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSSUHGFECUFDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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